molecular formula C16H16N4O2S B2858778 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034540-85-5

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No.: B2858778
CAS No.: 2034540-85-5
M. Wt: 328.39
InChI Key: LFLSHINBXTYXMB-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a furan-2-carboxamide group, making it a versatile candidate for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

This compound has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .

Cellular Effects

The inhibition of PI3K enzymes by N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can have significant effects on various types of cells and cellular processes. PI3K enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in various ways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This can result in changes in gene expression and other downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.

    Piperidine Ring Introduction: The thiazolo[5,4-b]pyridine core is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Furan-2-carboxamide Formation: The final step involves the coupling of the piperidine-thiazolo[5,4-b]pyridine intermediate with a furan-2-carboxylic acid derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds, making it a promising candidate for further drug development .

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSHINBXTYXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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